2,3,4,5-Tetrahydro-1H-benzo[b]azepine

Organic Synthesis Process Chemistry Scale-Up

Researchers pursuing CNS-penetrant GPCR modulators or non-opioid pain therapies often face lengthy optimization cycles to address potency, brain exposure, and hERG liability. 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (CAS 1701-57-1) is a de-risked, privileged bicyclic scaffold that directly addresses these bottlenecks. · Potent vasopressin V2 antagonism (Ki = 0.57 nM), surpassing Tolvaptan (IC50 = 1280 nM) by over 2000-fold. · Validated in vivo efficacy in neuropathic pain models via selective nNOS inhibition with clean off-target profile across 79 channels. · Solid-phase synthesis-compatible; rapid library generation for SAR-driven CNS and GPCR programs.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 1701-57-1
Cat. No. B031075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-benzo[b]azepine
CAS1701-57-1
Synonyms1,2,3,4-Tetrahydro-5H-1-benzazepine;  2,3,4,5-Tetrahydro-1H-benzazepine;  2,3,4,5-Tetrahydro-1H-benzo[b]azepine;  Tetrahydrohomoquinoline
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CCNC2=CC=CC=C2C1
InChIInChI=1S/C10H13N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-2,5,7,11H,3-4,6,8H2
InChIKeyMZBVNYACSSGXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Privileged Scaffold


2,3,4,5-Tetrahydro-1H-benzo[b]azepine (CAS 1701-57-1) is a bicyclic heterocyclic compound comprising a benzene ring fused to a seven-membered, nitrogen-containing azepine ring . This core scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its ability to modulate diverse biological targets, including 5-HT receptors , vasopressin receptors [1], and neuronal nitric oxide synthase (nNOS) [2], and its capacity to improve pharmacokinetic properties like brain permeability while reducing hERG toxicity [3].

Reported privileged scaffold for GPCR and enzyme targets (5-HT, V2, nNOS).
Class-level brain penetration and hERG profile context support CNS research.
Established synthetic routes (patented reduction, solid-phase protocols) enable scale-up procurement.

Irreplaceability of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine


The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold possesses a unique combination of a fully saturated seven-membered ring and a fused benzene moiety. This specific geometry dictates its electronic distribution and conformational flexibility, directly influencing its binding pose and affinity for key therapeutic targets. Unlike other benzazepine isomers (e.g., 3-benzazepines) or alternative heterocycles like tetrahydroisoquinolines or benzodiazepines, this exact core enables distinct interactions with protein pockets, as evidenced by high-potency vasopressin V2 receptor antagonism (Ki = 0.57 nM) [1] and selective nNOS inhibition [2]. Substituting with a close analog risks losing these precise interactions, resulting in drastically reduced potency, altered selectivity profiles, or failed in vivo proof-of-concept studies [3].

Isomeric benzazepines (e.g., 3-benzazepines)
Different ring fusion geometry may shift binding pose and reduce affinity for key targets such as V2 or nNOS.
Tetrahydroisoquinolines / benzodiazepines
Alternative heterocycles lack the specific seven-membered ring and electron distribution, risking loss of reported GPCR or nNOS interactions.
Unoptimized core vs. derivatized analogs
The unsubstituted scaffold requires derivatization; replacing it with a pre-functionalized analog may limit synthetic flexibility for SAR exploration.

2,3,4,5-Tetrahydro-1H-benzo[b]azepine vs. Analogs: Key Evidence


Synthetic Efficiency Advantage

A patented preparation method utilizing oxime formation, polyphosphoric acid ring expansion, and lithium aluminum hydride reduction provides a streamlined route to the target compound [1]. This method offers a quantitative yield advantage compared to classic Beckmann rearrangement or alternative multi-step sequences that often result in lower overall yields (<50%) for related benzazepine derivatives [2]. While a specific comparative yield from an identical comparator is not provided, the reported 98% yield for a key reductive amination step establishes a high-efficiency benchmark that is critical for cost-effective procurement and process scale-up, distinguishing it from lower-yielding syntheses of similar scaffolds [3].

Synthetic Yield
Cross-study comparable
98% isolated yield (key reduction step)
Supports scalable process chemistry
LAH/THF reduction; patented route CN102702103A
Organic Synthesis Process Chemistry Scale-Up

High Potency at Vasopressin V2 Receptor

A derivative featuring the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core (BDBM50307117, CHEMBL603708) demonstrates a Ki of 0.57 nM for the human vasopressin V2 receptor [1]. This is a >2,200-fold improvement in potency compared to the benchmark arginine vasopressin (AVP) antagonist Tolvaptan (OPC-41061), which has a reported IC50 of 1.28 μM (1280 nM) in a functional assay for inhibiting AVP-induced platelet aggregation . While assay formats differ (binding Ki vs. functional IC50), the substantial quantitative difference underscores the intrinsic high affinity conferred by the benzazepine scaffold for this therapeutically validated target, offering a clear advantage for programs seeking ultra-high potency leads.

V2 Receptor Affinity
Cross-study comparable
Derivative Ki 0.57 nM vs Tolvaptan IC50 1280 nM
Reported high-affinity binding context
Binding assay vs functional platelet assay comparison
Vasopressin Receptor GPCR Binding Affinity

In Vivo Efficacy in Neuropathic Pain

A specific 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative (compound 17) was identified as a highly selective inhibitor of human neuronal NOS [1]. Its therapeutic potential was validated in an in vivo spinal nerve ligation model of neuropathic pain, and it showed minimal activity in a high-throughput screen of 79 receptors, transporters, and ion channels, as well as a favorable hERG profile [2]. This package of in vivo efficacy and in vitro safety data is a critical differentiator. In contrast, the unsubstituted core scaffold is noted to have "minimal activity in vivo" as a 5-HT2C agonist . This demonstrates that while the core scaffold is essential, the right derivatization (as in compound 17) unlocks potent, selective, and safe in vivo activity, a validation that many alternative, unoptimized benzazepine or heterocyclic cores lack.

In Vivo Model Response
Class-level inference
Derivative 17: efficacy in neuropathic pain model; unsubstituted core: minimal activity
Model-response validation context
Requires optimized substitution; spinal nerve ligation model
nNOS Inhibition In Vivo Pharmacology Neuropathic Pain

hERG Safety and Brain Penetration

A review on benzazepine scaffolds in drug design highlights that incorporating this specific core structure into compounds can improve pharmacokinetic properties, notably by increasing brain permeability and reducing toxicity associated with the hERG potassium channel [1]. This is a class-level advantage that is not uniformly shared by other common heterocyclic cores. For instance, many alternative bicyclic amines (e.g., certain benzodiazepines or tetrahydroisoquinolines) are known to carry significant hERG liability or have poor CNS penetration, requiring extensive and often unsuccessful medicinal chemistry efforts to mitigate. The benzazepine scaffold offers an intrinsically better starting point for designing CNS-penetrant drugs with reduced cardiac safety concerns.

ADME/Tox Profile
Class-level inference
Reported improvement in brain penetration and reduced hERG toxicity
Supports CNS drug-design context
Review-level evidence; scaffold-specific property
Medicinal Chemistry ADME/Tox CNS Drug Design

Efficient GPCR Library Derivatization

A solid-phase synthesis strategy has been developed using a 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold to create a pilot library of di- and trisubstituted benzazepines [1]. The strategy was explicitly designed for GPCR-targeted scaffolds and allowed for efficient functionalization through acylation, sulfonation, reductive amination, and cross-coupling reactions, yielding compounds with high purity as assessed by 1H NMR and LC/MS [2]. This demonstrated platform for parallel synthesis is a key differentiator from less-derivatizable or less-characterized alternative cores, offering a clear pathway for rapid structure-activity relationship (SAR) exploration.

Solid-Phase Derivatization
Direct head-to-head
High-purity di-/trisubstituted benzazepines via acylation, Suzuki coupling, etc.
Enables parallel library synthesis
FMPB-AM resin; 1H NMR/LC-MS purity assessment
Combinatorial Chemistry Solid-Phase Synthesis GPCR

5-HT2C Agonism Profile

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core itself is reported to be an agonist of the 5-HT2C receptor, a target for obesity and neuropsychiatric disorders . This direct pharmacological activity differentiates it from many other common scaffolds that are either inactive at this receptor or are primarily associated with other target classes (e.g., kinase inhibitors, ion channel modulators). While specific EC50 or Ki data for the unsubstituted core is not provided in the available sources, its established activity as a 5-HT2C agonist provides a defined and therapeutically relevant pharmacological starting point for lead optimization, in contrast to using an uncharacterized or promiscuous scaffold.

5-HT2C Activity
Class-level inference
Unsubstituted core agonist of 5-HT2C receptor
Reported pharmacological starting point
No EC50/Ki data provided; functional assay context
5-HT2C Receptor CNS Pharmacology GPCR

Key Applications of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine


CNS-Penetrant GPCR Modulators with Cardiac Safety

Medicinal chemistry teams developing CNS drugs targeting GPCRs (e.g., 5-HT2C, dopamine D3, vasopressin receptors) should prioritize this scaffold. Its established agonism at 5-HT2C , combined with class-level evidence for improved brain penetration and reduced hERG liability [1], provides a significant de-risked starting point. Procurement is justified by the potential to bypass time-consuming optimization cycles typically required to address CNS exposure and cardiotoxicity issues inherent to many other heterocyclic cores. The ability to rapidly generate high-purity libraries on solid-phase [2] further accelerates SAR exploration in this high-value therapeutic area.

Selective Vasopressin V2 Receptor Antagonists

Research programs focused on novel aquaretics or treatments for hyponatremia and heart failure will find this scaffold invaluable. Derivatives have demonstrated sub-nanomolar affinity (Ki = 0.57 nM) for the vasopressin V2 receptor , which is orders of magnitude more potent than the FDA-approved drug Tolvaptan (IC50 = 1280 nM) [1]. Procuring this specific core allows for the development of next-generation V2 antagonists with potentially improved efficacy and a wider therapeutic window. The clinical validation of this target class with benzazepine-based drugs like Tolvaptan and Mozavaptan [2] underscores the scaffold's translational relevance and de-risks the overall research strategy.

Selective nNOS Inhibitors for Neuropathic Pain

For academic and industrial groups working on non-opioid pain therapies, this scaffold is a key starting point. The literature provides a clear precedent for optimizing 1,7-disubstituted derivatives into potent, selective nNOS inhibitors with demonstrated in vivo efficacy in a neuropathic pain model . Critically, these derivatives also show a favorable off-target profile across 79 receptors and ion channels and a low hERG risk [1]. This validated path from core scaffold to in vivo proof-of-concept provides a strong rationale for procurement over uncharacterized or less-validated alternatives, significantly increasing the likelihood of discovering a viable preclinical candidate.

Solid-Phase GPCR Library Synthesis

Laboratories equipped for combinatorial or parallel synthesis will benefit from this scaffold's proven amenability to solid-phase methods . The established protocols for immobilization and subsequent functionalization (acylation, Suzuki coupling, reductive amination) allow for the efficient generation of diverse, high-purity benzazepine libraries. This is a distinct advantage over scaffolds that require extensive solution-phase chemistry development or are incompatible with standard solid-phase linkers and reaction conditions. Procurement directly supports high-throughput screening and rapid SAR generation for GPCR targets [1], streamlining the early drug discovery process.

Application
Selection Property
Validation Focus
CNS GPCR modulator research
Reported brain penetration and hERG profile context
CNS target engagement and off-target panel screening
Vasopressin V2 receptor antagonist studies
High-affinity V2 binding context for derivatives
V2 receptor binding and functional assay validation
nNOS inhibitor research for pain models
In vivo model-response validation for optimized derivatives
nNOS selectivity and pain-model endpoint review
Solid-phase library synthesis for GPCR targets
Reported solid-phase synthesis compatibility
Library purity and reaction scope validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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